3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid
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Overview
Description
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
The synthesis of fluorides has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens (chlorine, bromine, iodine, astatine, and tennessine), non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis
Fluoromethylation is a powerful strategy in synthetic chemistry . The fluoromethyl group can profoundly influence the physicochemical properties of organic molecules, offering a promising strategy for the discovery of novel pharmaceutical agents .Physical and Chemical Properties Analysis
Fluorinated compounds have unique physical and chemical properties. For example, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Scientific Research Applications
Imaging and Detection Applications
The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) demonstrates significant potential for tumor imaging using positron emission tomography (PET). An improved synthesis method for the precursor of anti-[18F]FACBC showcases high stereoselectivity, making it suitable for large-scale preparations. Automated radiosynthesis methods have been developed, yielding anti-[18F]FACBC with high efficiency, marking an important step toward routine human application in tumor imaging (McConathy et al., 2003).
Synthesis for PET Tracers
The synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for PET imaging involves a high specific activity preparation via nucleophilic displacement, highlighting its role as a new tumor-avid amino acid. This development enhances the potential of FACBC as a PET tracer for tumor delineation, offering a promising tool for the detection and monitoring of cancerous tissues (Shoup & Goodman, 1999).
Diagnostic Applications in Prostate Carcinoma
A meta-analysis focusing on the diagnostic performance of 18F-FACBC PET/CT for recurrent prostate carcinoma reveals high sensitivity and specificity, underscoring the technique's non-invasive, metabolic imaging capabilities. This emphasizes the utility of 18F-FACBC PET/CT in diagnosing prostate carcinoma relapse, showcasing its potential in clinical oncology diagnostics (Ren et al., 2016).
Utility in Imaging Pulmonary Lesions
A pilot study evaluating the uptake characteristics of anti-3-[18F]FACBC in lung carcinoma demonstrated that this synthetic amino acid PET radiotracer helps characterize pulmonary lesions. The study indicates the tracer's potential for distinguishing malignant from inflammatory lesions in the lungs, suggesting broader applicability beyond prostate and brain tumors (Amzat et al., 2013).
Comparative Studies and Versatility
Research comparing the transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC) in inflammation, prostate cancer, and glioma cells, against l-[methyl-11C]methionine ([11C]Met) and 2-deoxy-2-[18F]fluoro-d-glucose ([18F]FDG), highlights the distinctive uptake patterns of anti-[18F]FACBC. This study showcases the potential benefits of anti-[18F]FACBC in accurately distinguishing cancerous cells from inflamed regions, contributing to the nuanced understanding of its diagnostic capabilities across different types of cancerous and non-cancerous conditions (Oka et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The development of novel synthetic methods for fluoroalkylation is a valuable tool for exploring new areas of fluorinated chemical space . There is currently intense interest in the development of ponytails that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability .
Properties
IUPAC Name |
3-(fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-11-7(6(9)10)2-5(3-7)4-8/h5H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDXPUDWRVLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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